(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine
Description
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine is a piperazine derivative featuring a phenylsulfonyl group at the 4-position of the piperazine ring and an ethylamine chain at the 1-position. The phenylsulfonyl substituent is a strong electron-withdrawing group, which reduces the basicity of the piperazine nitrogen and enhances metabolic stability. The ethylamine moiety may contribute to hydrogen bonding or ionic interactions in biological systems, making this compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where piperazine scaffolds are prevalent .
Structure
3D Structure
Properties
CAS No. |
937650-36-7 |
|---|---|
Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C12H19N3O2S/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12/h1-5H,6-11,13H2 |
InChI Key |
RNWIDRZJZSGBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of Piperazine Intermediate
The initial step involves reacting piperazine with ethylenediamine derivatives under alkaline conditions. For example, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is synthesized via nucleophilic substitution using ethylamine and dichloropyrimidine. This intermediate serves as the backbone for subsequent modifications.
Sulfonylation with Benzenesulfonyl Chloride
The piperazine intermediate undergoes sulfonylation using benzenesulfonyl chloride (Hinsberg reagent). This exothermic reaction requires careful temperature control (0–5°C) to prevent side reactions. The sulfonamide product is isolated via filtration and washed with cold diethyl ether to remove excess reagents.
Table 1: Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Dichloromethane | Enhances solubility |
| Molar Ratio (Piperazine:ArSO₂Cl) | 1:1.2 | Prevents oligomerization |
| Reaction Time | 12–24 hours | Ensures completion |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. In one protocol, the Boc-protected piperazine intermediate is synthesized under microwave conditions (150°C, 30 minutes), achieving an 85% yield compared to 50–60% via conventional heating. This method reduces side product formation and improves reproducibility.
Protection-Deprotection Strategies
Boc Protection of Piperazine
To prevent unwanted side reactions during sulfonylation, the piperazine nitrogen is protected using tert-butoxycarbonyl (Boc) groups. The Boc-protected intermediate is synthesized by reacting piperazine with di-tert-butyl dicarbonate in tetrahydrofuran (THF).
Deprotection and Final Coupling
Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. The free amine is then coupled with 2-chloroethylamine hydrochloride in the presence of triethylamine, yielding the final product after recrystallization from chloroform.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in the sulfonylation step, while THF improves Boc protection efficiency. Non-polar solvents (e.g., chloroform) are preferred for recrystallization due to their low solubility for byproducts.
Catalytic Additives
The addition of catalytic triethylamine (5 mol%) during sulfonylation neutralizes HCl byproducts, preventing acid-mediated decomposition. Similarly, molecular sieves (3 Å) are employed to scavenge water in moisture-sensitive steps.
Table 2: Comparative Yields Across Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Conventional Heating | 55–65 | 92–95 | Low equipment cost |
| Microwave Irradiation | 75–85 | 96–98 | Reduced reaction time |
| Continuous Flow | 80–90 | 98–99 | Scalability for industry |
Industrial-Scale Production
Continuous flow reactors have been adopted for large-scale synthesis, enabling precise control over temperature and residence time. Automated systems integrate in-line purification via liquid-liquid extraction, achieving a throughput of 1–2 kg/day with >99% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Oligomerization during sulfonylation is mitigated by maintaining a slight excess of benzenesulfonyl chloride (1.2 equiv). Residual solvents are removed via rotary evaporation under reduced pressure (40°C, 10 mmHg).
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard for laboratory-scale purification, while industrial processes favor recrystallization from dimethylsulfoxide (DMSO).
Emerging Methodologies
Recent studies explore enzymatic sulfonylation using aryl sulfotransferases, though yields remain suboptimal (30–40%). Photocatalytic approaches using visible light and eosin Y are under investigation to reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can yield a wide range of products depending on the substituents introduced .
Scientific Research Applications
Receptor Binding Studies
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine has been investigated for its binding affinity to various receptors, particularly those involved in neurotransmitter signaling pathways. Studies indicate that it can act as a ligand, modulating receptor activity and influencing cellular signaling cascades. This property is crucial for understanding its mechanism of action and potential therapeutic effects .
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Neurological Disorders : Its ability to interact with dopamine receptors suggests potential applications in treating conditions like schizophrenia and Parkinson's disease.
- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anti-proliferative activity against certain cancer cell lines, highlighting its potential in oncology .
- Metabolic Disorders : Research indicates that compounds similar to this compound could be used to modulate metabolic pathways, potentially aiding in the treatment of obesity and related metabolic syndromes .
Cell Proliferation Activity
A study evaluated the cell proliferation activity of various piperazine derivatives, including those related to this compound. The results indicated significant activity against human buccal mucosa oral fibroblast primary cell lines, suggesting potential applications in regenerative medicine .
Inhibition of Enzymatic Activity
Research has demonstrated that compounds derived from this compound can inhibit specific enzymes like AKR1C3, which is involved in steroid metabolism. This inhibition could lead to therapeutic strategies for conditions such as endometriosis and polycystic ovary syndrome .
Mechanism of Action
The mechanism of action of (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, potentially leading to therapeutic effects in conditions where calcium channel function is disrupted .
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Solubility | Metabolic Stability | Target Affinity |
|---|---|---|---|---|
| Phenylsulfonyl | Electron-withdrawing | Moderate | High | Sulfonamide targets |
| 4-Methoxyphenyl | Electron-donating | High | Moderate | PAS (AChE) |
| 3-Chlorophenyl | Electron-withdrawing | Low | High | Kinases |
| 4-Bromophenylmethyl | Neutral | Low | Moderate | AChE/BuChE |
Biological Activity
(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine, often referred to as phenylsulfonyl piperazine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 250.35 g/mol
The presence of the phenylsulfonyl group contributes to its unique reactivity and interaction with biological targets.
This compound acts primarily through:
- Receptor Modulation : It has been identified as a ligand for various receptors, influencing neurotransmitter systems and cellular signaling pathways.
- Enzymatic Inhibition : The compound inhibits specific enzymes such as AKR1C3, which is involved in the metabolism of hormones and inflammatory mediators. This inhibition can lead to decreased levels of inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viruses, including Chikungunya virus (CHIKV). Structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance antiviral potency. For instance, derivatives showed significant inhibitory effects on CHIKV replication in vitro, suggesting a promising avenue for antiviral drug development .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In a study evaluating a series of piperazine derivatives, it was found that certain modifications improved efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 64 μg/mL, indicating moderate antibacterial activity .
CNS Activity
Research into the central nervous system (CNS) effects of related compounds suggests that this compound may exhibit anxiolytic properties. Molecular docking studies have shown that it can effectively bind to GABAA receptors, similar to established anxiolytics like diazepam. This binding affinity suggests potential applications in treating anxiety disorders .
Data Tables
| Activity | Target | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antiviral | Chikungunya Virus | 10-20 | |
| Antibacterial | Staphylococcus aureus | 32 | |
| CNS Activity | GABAA Receptor | Not specified |
Case Studies
-
Antiviral Efficacy Against CHIKV :
- A study evaluated various derivatives of phenylsulfonyl piperazine for their antiviral activity against CHIKV. The results indicated that specific structural modifications led to enhanced potency, with one derivative achieving an IC50 of 15 µM.
-
Antimicrobial Activity Evaluation :
- A series of phenylsulfonyl piperazine derivatives were tested against multiple bacterial strains. The study found that compounds with electron-withdrawing groups exhibited significantly lower MIC values compared to their unsubstituted counterparts.
-
CNS Activity Assessment :
- In vivo studies demonstrated that certain derivatives produced significant anxiolytic effects in mice models, comparable to standard treatments. These findings were supported by behavioral assays and receptor binding studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
